molecular formula C4H5F3N2O B3108941 4-(Trifluoromethyl)imidazolidin-2-one CAS No. 1694615-69-4

4-(Trifluoromethyl)imidazolidin-2-one

Cat. No.: B3108941
CAS No.: 1694615-69-4
M. Wt: 154.09 g/mol
InChI Key: GBVKRAICTVOHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)imidazolidin-2-one is a fluorine-containing heterocyclic compound. It is characterized by the presence of a trifluoromethyl group attached to the imidazolidin-2-one ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)imidazolidin-2-one typically involves the reaction of perfluorodiacetyl with urea or substituted ureas. The reaction conditions often include the use of solvents such as aqueous dioxane and elevated temperatures to facilitate the formation of the desired product . For example, the reaction of perfluorodiacetyl with N,N’-dimethylurea or N,N’-diethylurea produces the cis and trans isomers of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones in yields ranging from 60% to 90% .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .

Comparison with Similar Compounds

  • 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
  • 5-Hydroxy-1,3-dimethyl-5-trifluoromethylimidazolidine-2,4-dione
  • 1,5-Bis(trifluoromethyl)-2,4,6,8-tetraazobicyclo[3.3.0]octane-3,7-dione

Comparison: 4-(Trifluoromethyl)imidazolidin-2-one is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

4-(trifluoromethyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVKRAICTVOHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)imidazolidin-2-one
Reactant of Route 2
4-(Trifluoromethyl)imidazolidin-2-one
Reactant of Route 3
4-(Trifluoromethyl)imidazolidin-2-one
Reactant of Route 4
4-(Trifluoromethyl)imidazolidin-2-one
Reactant of Route 5
4-(Trifluoromethyl)imidazolidin-2-one
Reactant of Route 6
4-(Trifluoromethyl)imidazolidin-2-one

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